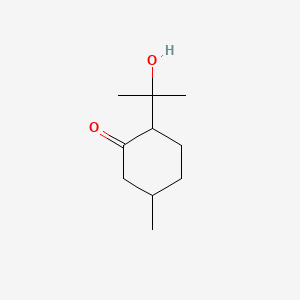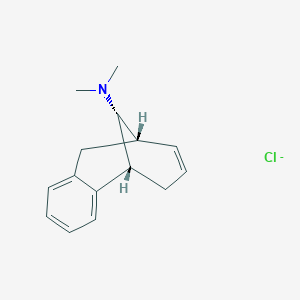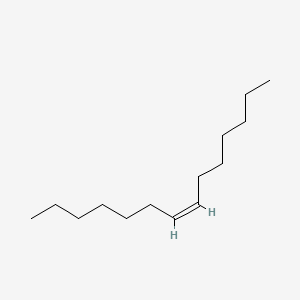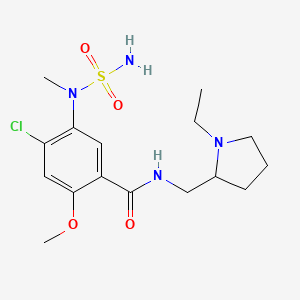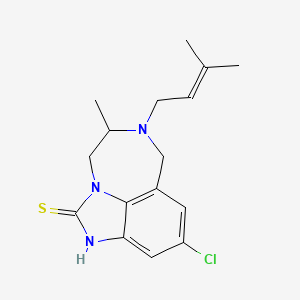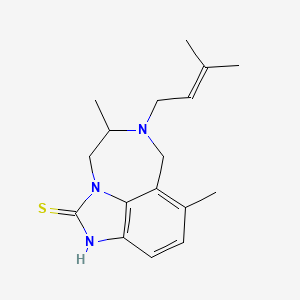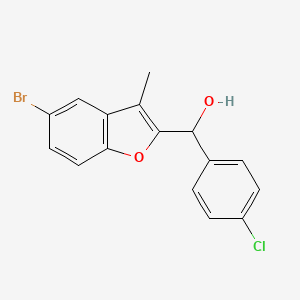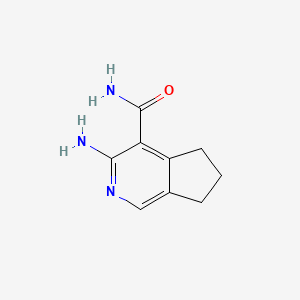
Cinchonan-9-ol, hydrochloride, (8alpha,9R)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cinchonan-9-ol, hydrochloride, (8alpha,9R)- is a chiral compound derived from the bark of the cinchona tree. It is known for its significant pharmacological properties and has been used in various medicinal applications. The compound is also referred to as alpha-Quinidine and is recognized for its role in the treatment of malaria and other medical conditions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cinchonan-9-ol, hydrochloride, (8alpha,9R)- typically involves the extraction of the alkaloid from the bark of the cinchona tree, followed by a series of chemical reactions to obtain the desired compound. The process includes:
Extraction: The bark is treated with solvents to extract the alkaloids.
Purification: The extracted alkaloids are purified using techniques such as crystallization.
Chemical Modification: The purified alkaloids undergo chemical reactions, including methylation and hydrochloride formation, to produce Cinchonan-9-ol, hydrochloride, (8alpha,9R)-.
Industrial Production Methods
Industrial production of this compound involves large-scale extraction and purification processes. Advanced techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the purity and quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Cinchonan-9-ol, hydrochloride, (8alpha,9R)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The compound can undergo substitution reactions, particularly at the hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives, which have significant pharmacological properties .
Wissenschaftliche Forschungsanwendungen
Cinchonan-9-ol, hydrochloride, (8alpha,9R)- has a wide range of scientific research applications:
Chemistry: It is used as a chiral catalyst in asymmetric synthesis.
Biology: The compound is studied for its effects on cellular processes and enzyme activities.
Medicine: It is used in the treatment of malaria and as an antiarrhythmic agent.
Wirkmechanismus
The mechanism of action of Cinchonan-9-ol, hydrochloride, (8alpha,9R)- involves its interaction with molecular targets such as enzymes and receptors. It inhibits the polymerization of heme into hemozoin, a crucial process for the survival of the malaria parasite. Additionally, it affects ion channels in cardiac cells, leading to its antiarrhythmic properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinine hydrochloride dihydrate: Similar in structure and used for similar medicinal purposes.
Cinchonine monohydrochloride: Another alkaloid with comparable pharmacological properties.
Cinchonan-9-ol, 6’-methoxy-, monohydrochloride, dihydrate: A derivative with additional methoxy group.
Uniqueness
Cinchonan-9-ol, hydrochloride, (8alpha,9R)- is unique due to its specific chiral configuration, which imparts distinct pharmacological properties. Its ability to act as a chiral catalyst and its significant anti-malarial and antiarrhythmic effects make it a valuable compound in both research and clinical settings .
Eigenschaften
CAS-Nummer |
74220-37-4 |
|---|---|
Molekularformel |
C19H23ClN2O |
Molekulargewicht |
330.8 g/mol |
IUPAC-Name |
(S)-[(4R,5S)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol;hydrochloride |
InChI |
InChI=1S/C19H22N2O.ClH/c1-2-13-12-21-10-8-14(13)11-18(21)19(22)16-7-9-20-17-6-4-3-5-15(16)17;/h2-7,9,13-14,18-19,22H,1,8,10-12H2;1H/t13-,14-,18?,19+;/m1./s1 |
InChI-Schlüssel |
IMUHWLVEEVGMBC-OZRHQHRZSA-N |
Isomerische SMILES |
C=C[C@@H]1CN2CC[C@@H]1CC2[C@H](C3=CC=NC4=CC=CC=C34)O.Cl |
Kanonische SMILES |
C=CC1CN2CCC1CC2C(C3=CC=NC4=CC=CC=C34)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


